molecular formula C19H20N4S B4561928 N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea

Cat. No.: B4561928
M. Wt: 336.5 g/mol
InChI Key: ACFKQVBJGJBLQK-UHFFFAOYSA-N
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Description

N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea is a useful research compound. Its molecular formula is C19H20N4S and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14086783 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

Thiourea derivatives, such as the pyrazole thiourea chimeric compounds, have been synthesized and studied for their apoptotic effects on human cancer cells. Notably, specific compounds within this category have demonstrated significant apoptosis-inducing effects, highlighting their potential as anticancer agents. These compounds have been observed to influence tumor necrosis factor receptors, caspase levels, and the expression of heat-shock proteins, suggesting a complex mechanism of action that could be beneficial in cancer treatment (Nițulescu et al., 2015).

Antioxidant Activity

The antioxidant capabilities of benzothiazole and thiourea derivatives have been evaluated, with certain compounds demonstrating the ability to inactivate reactive chemical species. This property is particularly relevant in the context of mitigating oxidative stress, a factor involved in numerous diseases. A specific study focused on the protective effects of these compounds against acetaminophen-induced hepatotoxicity, further emphasizing their potential therapeutic applications (Cabrera-Pérez et al., 2016).

Synthesis and Structural Characterization

Research has also been conducted on the synthesis and structural characterization of thiourea derivatives, with studies detailing the methods of synthesis and the molecular structures of these compounds through spectroscopic techniques and crystallography. These foundational studies are crucial for understanding the properties and potential applications of thiourea derivatives in various scientific domains (Yusof et al., 2010).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of thiourea derivatives have been a subject of interest, with several compounds showing promising results against a range of microbial and fungal pathogens. This highlights the potential of thiourea derivatives as candidates for the development of new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens (Wu et al., 2012).

Anti-inflammatory Properties

Further studies have explored the anti-inflammatory properties of thiourea derivatives. Compounds synthesized for this purpose have shown significant activity, suggesting their potential use in treating conditions characterized by inflammation. These findings underscore the versatility of thiourea derivatives in medicinal chemistry, providing a foundation for future therapeutic applications (Sunder & Maleraju, 2013).

Properties

IUPAC Name

1-(3-methylphenyl)-3-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4S/c1-14-6-8-16(9-7-14)13-23-11-10-18(22-23)21-19(24)20-17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFKQVBJGJBLQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=S)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea
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N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(3-methylphenyl)thiourea
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